5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol
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Overview
Description
5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol is a complex organic compound that features a phenol group substituted with a methoxy group and an oxazole ring
Mechanism of Action
Target of Action
The primary targets of the compound “5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound is synthesized via a schiff bases reduction route . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
The compound is synthesized via a Schiff bases reduction route
Result of Action
As a part of a collection of rare and unique chemicals, this compound is provided to early discovery researchers for further study . More research is needed to understand the specific molecular and cellular effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol typically involves the formation of the oxazole ring followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent, carried out under an argon atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
Uniqueness
5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol is unique due to the presence of both a methoxyphenyl group and an oxazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-12-5-3-11(4-6-12)15-10-18-22-17(15)14-8-7-13(21-2)9-16(14)19/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVNUEUZMKARKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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